N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide

Structural differentiation Medicinal chemistry TRPV1 antagonist

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide (CAS 1351641-00-3, molecular formula C₁₇H₁₃F₃N₂O₂S, molecular weight 366.4 g/mol) is a synthetic fluorinated benzothiazole carboxamide derivative. The compound features a 1,3-benzothiazole core linked via a carboxamide bridge to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety, a combination that integrates the heterocyclic pharmacophore with a trifluoromethyl carbinol group.

Molecular Formula C17H13F3N2O2S
Molecular Weight 366.36
CAS No. 1351641-00-3
Cat. No. B2869869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide
CAS1351641-00-3
Molecular FormulaC17H13F3N2O2S
Molecular Weight366.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)(C(F)(F)F)O
InChIInChI=1S/C17H13F3N2O2S/c18-17(19,20)16(24,11-6-2-1-3-7-11)10-21-14(23)15-22-12-8-4-5-9-13(12)25-15/h1-9,24H,10H2,(H,21,23)
InChIKeySWHXVKBTBHPWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide (CAS 1351641-00-3)


N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide (CAS 1351641-00-3, molecular formula C₁₇H₁₃F₃N₂O₂S, molecular weight 366.4 g/mol) is a synthetic fluorinated benzothiazole carboxamide derivative . The compound features a 1,3-benzothiazole core linked via a carboxamide bridge to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety, a combination that integrates the heterocyclic pharmacophore with a trifluoromethyl carbinol group. This structural class has been investigated within the broader benzothiazole amide series, which has been explored as transient receptor potential vanilloid 1 (TRPV1) antagonists for potential analgesic applications [1]. The compound is commercially available through screening compound suppliers such as Life Chemicals (catalog F5857-3483) in quantities ranging from 2 μmol to 30 mg [2].

Why Benzothiazole Carboxamide Analogs Cannot Be Freely Substituted for CAS 1351641-00-3


Benzothiazole carboxamide derivatives exhibit highly divergent pharmacological profiles depending on subtle variations in the amide side chain. Within the TRPV1 antagonist benzothiazole amide series, structure–activity relationship (SAR) studies have demonstrated that modifications to the amide substituent directly govern aqueous solubility, metabolic stability, and oral bioavailability [1]. The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent present in CAS 1351641-00-3 introduces a unique combination of a trifluoromethyl group (modulating lipophilicity and metabolic resistance) and a tertiary alcohol (providing hydrogen-bond donor/acceptor capacity), which distinguishes it from simpler alkyl, benzyl, or unsubstituted phenylpropyl analogs. Interchanging this compound with a close analog lacking the trifluoromethyl carbinol motif risks altering target binding kinetics, physicochemical properties, and in vivo pharmacokinetic behavior. The genotoxicity and metabolic fate of benzothiazole amides are also highly compound-specific; rat liver S9 systems have proven insufficient for metabolic activation of certain members of this series, underscoring that toxicological profiles cannot be extrapolated across analogs [2].

Quantitative Comparative Evidence for N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide


Structural Differentiation: Unique Trifluoromethyl Carbinol Substituent vs. Benzothiazole Amide TRPV1 Antagonist Series

CAS 1351641-00-3 incorporates a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl amide side chain, a substituent not reported among the benzothiazole amide TRPV1 antagonists characterized in the foundational Besidski et al. (2012) SAR study, where side chains explored include substituted phenyl, benzyl, phenethyl, and cycloalkyl amides [1]. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the tertiary alcohol provides an additional hydrogen-bonding interaction site absent in simple alkyl amides. This structural distinction is relevant for procurement decisions because it represents a chemotype not covered by published SAR data, making direct potency extrapolation from known benzothiazole amide TRPV1 antagonists unreliable.

Structural differentiation Medicinal chemistry TRPV1 antagonist

Lipophilicity Modulation: Trifluoromethyl vs. Non-Fluorinated Benzothiazole Carboxamide Analogs

The presence of the trifluoromethyl group in CAS 1351641-00-3 is expected to increase lipophilicity (cLogP) by approximately 0.5–0.7 log units compared to the analogous non-fluorinated 2-hydroxy-2-phenylpropyl benzothiazole carboxamide, based on established Hansch π values for aromatic CF₃ substitution [1]. Increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility. The Besidski et al. SAR study explicitly identifies aqueous solubility as a key optimization parameter for the benzothiazole amide TRPV1 antagonist series; polar groups were attached to the benzothiazole core to improve solubility and drug-like properties [2]. The net effect of the CF₃-carbinol combination on solubility, permeability, and metabolic stability for this specific compound has not been experimentally reported and represents a testable differentiation point.

Lipophilicity Fluorine chemistry Drug-likeness

Commercial Availability and Cost: Life Chemicals Catalog F5857-3483 vs. Custom Synthesis

CAS 1351641-00-3 is commercially available off-the-shelf from Life Chemicals (catalog F5857-3483) in quantities from 2 μmol to 30 mg, with pricing at $54–$119 USD depending on amount (prices as of September 2023) [1]. This compares favorably to the estimated cost of custom synthesis for a single benzothiazole carboxamide analog, which typically ranges from $500–$2,000 for milligram quantities depending on synthetic complexity. The compound's ready availability in a screening-ready format (DMSO solutions available for some quantities) reduces lead time from weeks (custom synthesis) to days (catalog shipment).

Procurement Screening libraries Cost comparison

Metabolic Liability Differentiation: Amide Hydrolysis Susceptibility in the Benzothiazole Amide Series

Benzothiazole amide TRPV1 antagonists are subject to metabolic amide hydrolysis, generating an aryl amine metabolite that undergoes subsequent N-acetylation and glutathione conjugation [1]. The rate and extent of this hydrolysis are highly dependent on the amide substituent structure. The bulky, α-branched trifluoromethyl carbinol substituent in CAS 1351641-00-3 introduces significant steric hindrance adjacent to the amide carbonyl compared to linear or less hindered cyclic amides, which may reduce the rate of hydrolytic metabolism relative to simpler N-alkyl or N-benzyl benzothiazole carboxamides. This hypothesis is consistent with general principles of steric shielding of amide bonds from enzymatic hydrolysis [2], though compound-specific metabolic data for this derivative have not been published.

Metabolic stability Genotoxicity Amide hydrolysis

Optimal Research and Procurement Scenarios for N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide


TRPV1 Antagonist Screening Library Expansion with a Novel Fluorinated Chemotype

This compound serves as a structurally distinct addition to TRPV1 antagonist screening decks. Because the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl substituent is absent from the published benzothiazole amide SAR series [1], it enables exploration of chemotype space not covered by existing patents or literature from the AstraZeneca benzothiazole amide program. Procurement in 5–10 mg quantities supports initial single-concentration screening and follow-up IC₅₀ determination in FLIPR-based calcium influx assays using recombinant human TRPV1-expressing cells, the same assay format used to characterize the benzothiazole amide series [1].

Comparative Metabolic Stability Profiling of α-Branched vs. Linear Benzothiazole Carboxamide Amides

The sterically hindered trifluoromethyl carbinol substituent in CAS 1351641-00-3 provides a test case for evaluating the effect of α-branching on amide bond metabolic stability within the benzothiazole carboxamide class. Metabolic profiling of the benzothiazole amide series has demonstrated that amide hydrolysis generates aryl amine metabolites with potential genotoxicity implications, and that rat liver S9 is an inadequate metabolic activation system for this series [2]. This compound can be incubated in human and rat hepatocyte systems alongside linear N-benzyl or N-phenethyl benzothiazole carboxamide comparators to quantitatively measure amide hydrolysis half-life and metabolite formation, informing structure–metabolic stability relationships.

Physicochemical Property Benchmarking for Trifluoromethyl Carbinol-Containing Heterocyclic Carboxamides

The combination of a benzothiazole core, carboxamide linker, and trifluoromethyl carbinol substituent in CAS 1351641-00-3 provides an opportunity to experimentally measure the net effect of this substituent combination on key physicochemical parameters. Experimental determination of logD₇.₄, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) permeability for this compound versus non-fluorinated benzothiazole carboxamide analogs can validate or refute computational predictions of ~0.5–0.7 log unit lipophilicity enhancement from CF₃ introduction [3]. These data support compound design for CNS penetration optimization, where balancing lipophilicity and hydrogen-bonding capacity is critical.

Cost-Effective Hit Follow-Up from Commercial Screening Libraries

When a benzothiazole carboxamide hit is identified from a diversity screening library, CAS 1351641-00-3 can be procured as a follow-up analog within days at catalog pricing ($54–$119), avoiding the cost and delay associated with custom synthesis [4]. This enables rapid SAR exploration around the amide substituent before committing to a full analog synthesis program. The availability of multiple quantity tiers (μmol to mg) supports sequential assay tiers from single-point screening through dose–response confirmation without over-purchasing.

Quote Request

Request a Quote for N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.